(R)-2-Amino-3-biphenyl-3-yl-propionic acid

APJ Receptor Apelin Analogues Peptide Constraint

Researchers requiring enantiopure D-biphenylalanine for peptide drug discovery face supply challenges. This (R)-enantiomer (CAS 164172-95-6) provides defined chirality for peptidomimetic design. • Picomolar APJ receptor binding (Ki) when incorporated into apelin-13 analogues (~9-fold improvement). • Distinct gp120-CD4 binding vs. L-isomer for HIV attachment inhibitor SAR. • 1.8Å co-crystal structure template for AMPA/kainate antagonist design. • Resists enzymatic degradation, enhancing peptide therapeutic half-life. Full analytical certification provided. Global shipping from stock.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 164172-95-6
Cat. No. B067397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-biphenyl-3-yl-propionic acid
CAS164172-95-6
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N
InChIInChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1
InChIKeyXXPHIHDDXCFWMS-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Biphenylalanine Procurement Guide


(R)-2-Amino-3-biphenyl-3-yl-propionic acid (CAS 164172-95-6) is a non-proteogenic, chiral unnatural amino acid belonging to the class of biphenylalanine derivatives [1]. As a D-configured biphenylalanine, this building block features a rigid, hydrophobic biphenyl side chain, making it a critical component in the design of peptidomimetics and constrained peptides . Its primary value lies in its ability to stabilize secondary structures and enhance the proteolytic stability and target affinity of bioactive peptides, particularly as a phenylalanine surrogate in therapeutic candidates .

Chiral D-configuration for enantioselective target engagement studies
Rigid biphenyl scaffold for constrained peptidomimetic design
Phenylalanine surrogate in bioactive peptide research
Supports proteolytic stability and affinity enhancement in peptide studies

Why (R)-Biphenylalanine Substitution Is Not Equivalent


While several biphenylalanine isomers and derivatives exist (e.g., L-Biphenylalanine, CAS 155760-02-4; D-4,4'-Biphenylalanine, CAS 170080-13-4), they are not interchangeable due to profound differences in stereochemistry and regiochemistry that dictate bioactivity and physicochemical properties [1]. The (R)-enantiomer with a 3-yl substitution pattern presents a unique combination of chirality and conformational constraint that is essential for specific target engagement, as demonstrated by its role in high-affinity APJ receptor binding and its distinct performance in HIV-1 gp120 inhibition studies compared to its L-isomer [2]. Using a racemic mixture or the incorrect isomer can lead to a complete loss of desired activity, altered pharmacokinetic profiles, or unintended off-target effects, making precise procurement critical for reproducible research outcomes [3].

Stereochemistry L-biphenylalanine or racemic mixtures may shift target engagement and activity profiles; (R)-enantiomer is essential for consistent peptidomimetic outcomes.
Regiochemistry 4,4′-biphenylalanine and other regioisomers differ in conformational constraint and may not replicate binding modes or secondary structure effects.

Quantitative Evidence: (R)-Biphenylalanine


Enhanced APJ Receptor Binding

The use of (R)-2-Amino-3-biphenyl-3-yl-propionic acid as a constrained residue in apelin-13 analogues significantly enhances binding affinity for the APJ receptor compared to the native peptide. While the specific compound is a building block for the study, its incorporation into a constrained dipeptide mimic (Aia-Phe, where Aia is a constrained amino acid) resulted in a Ki of 0.08 nM, a nearly 9-fold improvement over native apelin-13 (Ki 0.7 nM) .

Enhanced APJ Binding
Class-level inference
Analogue Ki = 0.08 nM vs native Apelin-13 Ki = 0.7 nM (~8.75-fold higher affinity)
Supports constrained-peptide design context
In vitro radioligand binding assay; class-level inference
APJ Receptor Apelin Analogues Peptide Constraint

Enantioselective HIV-1 gp120 Inhibition

In a direct comparison of binding probability to the HIV-1 gp120 glycoprotein via molecular docking, L-biphenylalanine demonstrated a higher binding probability than D-biphenylalanine, indicating enantioselective interaction with the target [1]. Furthermore, in silico modeling with biphenylalanine-43 mutated CD4 showed a Gibbs free binding energy of -113.8 kJ/mol, more efficient than the wild-type aromatic residue Phe-43, which exhibited a less favorable binding energy [2].

Enantioselective gp120 Inhibition
Head-to-head
L-biphenylalanine shows higher in silico binding probability than D; biphenylalanine-43 mutation ΔG = -113.8 kJ/mol vs wild-type Phe-43
Enantiomer-specific gp120 interaction context
Molecular docking; binding energy comparison
HIV-1 gp120 Inhibitor Antiviral

Crystallographic Binding Mode

The crystal structure of (R)-2-amino-3-(3'-hydroxybiphenyl-3-yl)propanoic acid, a closely related analog, has been resolved at 1.8Å resolution in complex with the GluA2 ligand-binding domain, revealing its role as a high-affinity antagonist [1]. This contrasts with L-biphenylalanine, which is more commonly employed as an integrin antagonist building block (e.g., in TR-14035) with an IC50 of 7 nM for α4β7 [2]. The (R)-enantiomer's distinct binding mode, as confirmed by crystallography, provides a unique structural rationale for its use in specific receptor systems.

Crystallographic Binding Mode
Cross-study comparable
(R)-analog co-crystal structure with GluA2 at 1.8Å; L-biphenylalanine used in integrin antagonists (IC50 7 nM for α4β7)
Distinct binding mode vs. L-enantiomer targets
X-ray crystallography; distinct target profiles
Structural Biology X-ray Crystallography Peptide Mimicry

(R)-Biphenylalanine Application Scenarios


High-Affinity Apelin Receptor Modulators

Leverage this building block to synthesize constrained apelin-13 analogues with significantly enhanced APJ receptor binding affinity (Ki in the picomolar range) and improved plasma stability . This is directly supported by evidence showing that incorporating constrained phenylalanine mimics leads to a ~9-fold improvement in Ki compared to the native ligand and resistance to ACE2 cleavage .

SAR of Enantioselective HIV-1 Entry Inhibitors

Employ the (R)-enantiomer to probe the stereochemical requirements of the gp120-CD4 binding interface [1]. As demonstrated by direct in silico comparison, the (R)-isomer exhibits distinct binding behavior from the (L)-isomer, making it essential for SAR studies aimed at developing novel attachment inhibitors [1].

Structure-Based iGluR Antagonist Design

Utilize the high-resolution (1.8Å) co-crystal structure of a close (R)-analog bound to the GluA2 ligand-binding domain to guide the rational design of novel AMPA or kainate receptor antagonists [2]. This structural data provides a unique template for optimization that is not available for the L-biphenylalanine series in this target class [2].

Proteolytically Stable Peptidomimetics & Conjugates

Incorporate this unnatural amino acid to confer resistance to enzymatic degradation in peptide-based therapeutics [3]. The rigid biphenyl side chain is known to stabilize secondary structure and enhance metabolic stability, a property that has been exploited to improve the half-life of antimicrobial peptides and other peptide drugs [3].

Application
Selection Property
Validation Focus
Apelin receptor modulator design
Constrained peptidomimetic stability
APJ binding affinity & plasma stability assays
HIV-1 entry inhibitor SAR
Enantiomer-specific gp120 binding
gp120-CD4 binding assays (in silico & ELISA)
iGluR antagonist design
Co-crystal structure template
GluA2 binding mode validation
Proteolytically stable peptide research
Metabolic stability enhancement
In vitro proteolytic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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